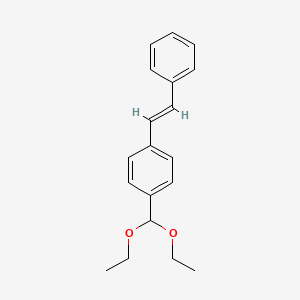

4-Formyl-trans-stilbene Diethyl Acetal

Overview

Description

4-Formyl-trans-stilbene Diethyl Acetal is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-trans-stilbene Diethyl Acetal typically involves the reaction of 4-(Diethoxymethyl)benzaldehyde with trans-stilbene under specific conditions. One common method includes the use of a base-promoted reaction, where the aldehyde group of 4-(Diethoxymethyl)benzaldehyde reacts with the double bond of trans-stilbene to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-trans-stilbene Diethyl Acetal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding stilbene oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydrostilbene derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include stilbene oxides, dihydrostilbenes, and various substituted stilbenes, depending on the specific reaction and conditions used .

Scientific Research Applications

Chemistry

4-Formyl-trans-stilbene Diethyl Acetal serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions, including:

- Oxidation : Transforming the compound into stilbene oxides using agents like potassium permanganate.

- Reduction : Converting it into dihydrostilbene derivatives with reducing agents such as sodium borohydride.

- Substitution Reactions : Engaging in electrophilic and nucleophilic substitutions at the phenyl rings.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Properties : It may scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest its involvement in pathways related to inflammation.

Medicine

The compound is under investigation for therapeutic applications, particularly concerning diseases linked to oxidative stress. Its mechanism of action involves interactions with molecular targets that modulate enzyme activity and cell signaling pathways.

Industry

In industrial settings, this compound is used in the production of:

- Dyes and Pigments : Leveraging its chemical properties to create colorants.

- Specialty Chemicals : Serving as an intermediate in various chemical syntheses.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound in cellular models exposed to oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS) levels, suggesting potential therapeutic benefits in conditions like neurodegeneration.

Case Study 2: Industrial Applications

In an industrial setting, researchers optimized the synthesis of this compound using continuous flow reactors, achieving higher yields compared to traditional batch methods. This advancement demonstrates its viability for large-scale production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-trans-stilbene Diethyl Acetal involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

- 4-(Diethoxymethyl)benzaldehyde

- 4-(Diethoxymethyl)benzyl alcohol

- trans-Stilbene

Uniqueness

4-Formyl-trans-stilbene Diethyl Acetal is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

4-Formyl-trans-stilbene Diethyl Acetal (CAS No. 381716-24-1) is a synthetic compound belonging to the stilbene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a 1,2-diphenylethylene backbone with an acetal functional group. This structure contributes to its distinct chemical and biological properties. The molecular formula is with a molecular weight of 282.38 g/mol.

Antioxidant Properties

Research indicates that stilbene derivatives exhibit significant antioxidant activity. The mechanism involves the scavenging of free radicals, which reduces oxidative stress in cells. Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2) through their ability to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Stilbene compounds, including this compound, have been investigated for their anti-inflammatory properties. These compounds can inhibit key inflammatory pathways, such as the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines .

Neuroprotective Activity

The neuroprotective effects of stilbene derivatives have been documented in various studies. For instance, certain stilbene analogs have demonstrated the ability to protect PC-12 cells from H2O2-induced toxicity, suggesting that this compound may also possess similar neuroprotective capabilities .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative stress by neutralizing ROS.

- Enzyme Modulation : It may interact with enzymes involved in inflammatory processes, inhibiting their activity and thus reducing inflammation.

- Cell Signaling Pathways : Preliminary studies suggest involvement in pathways related to cell survival and apoptosis through modulation of signaling cascades like PI3K/Akt and ERK1/2 .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Resveratrol | Very High | High | Very High |

| (E)-4,4'-diaminostilbene | Moderate | Low | High |

| (E)-4,4'-dicyanostilbene | Low | Moderate | Low |

Case Studies and Research Findings

- Cell Viability Assays : A study assessed various stilbene derivatives for cytotoxicity in differentiated PC-12 cells under oxidative stress conditions. The results indicated that compounds with electron-donating groups exhibited protective effects against oxidative damage .

- Inhibition of Inflammatory Pathways : Research on hydroxystilbenes demonstrated their ability to inhibit COX enzymes involved in inflammation. The presence of hydroxyl groups was crucial for enhancing anti-inflammatory activity .

- Neuroprotective Effects : In vivo studies using animal models have shown that stilbene derivatives can significantly reduce neuronal damage in models of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Formyl-trans-stilbene Diethyl Acetal, and how do they influence experimental design?

- The compound exhibits a molecular weight of 118.17 g/mol (C₆H₁₄O₂), a boiling point of ~121–124°C, and a relative density of 0.825 g/cm³ at 20°C . Its solubility in water is limited (10–50 g/L at 20°C), suggesting preferential use in organic solvents. These properties guide solvent selection (e.g., ethanol or DCM) for reactions and inform storage conditions (dry, inert atmosphere, ≤25°C) to avoid decomposition .

Q. How should researchers safely handle 4-Formyl-trans-stilbene Diethyl Acetal in laboratory settings?

- Use NIOSH/EN 166-compliant safety goggles, nitrile gloves, and flame-retardant lab coats. Ensure ventilation to prevent vapor accumulation (flash point: 15°C). Avoid contact with strong oxidizers (e.g., peroxides) due to explosion risks . For spills, adsorb with inert materials (silica gel, vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are recommended for preparing 4-Formyl-trans-stilbene Diethyl Acetal?

- A common method involves acetal protection of 4-formyl-trans-stilbene with ethanol under acid catalysis (e.g., p-TsOH). Monitor reaction progress via TLC (hexane:EtOAc 7:3) and purify by column chromatography. Yield optimization requires controlled temperature (40–50°C) and anhydrous conditions .

Q. How stable is this compound under varying storage conditions?

- Stable at room temperature in sealed, light-protected containers. Degradation occurs under prolonged UV exposure (λmax ~280 nm) or humidity (>60% RH), forming 4-formyl-trans-stilbene and ethanol. Conduct stability studies using HPLC-UV to track decomposition kinetics .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of 4-Formyl-trans-stilbene Diethyl Acetal be resolved?

- While OECD 310 tests report 44–50% biodegradation in 28 days under aerobic conditions , discrepancies may arise from microbial community variability. Standardize assays using OECD 301F (manometric respirometry) with activated sludge from diverse sources. Compare half-lives (t₁/₂) under varying pH (5–9) and temperature (20–40°C) .

Q. What mechanisms drive its reactivity in photochemical applications?

- The trans-stilbene core undergoes [2+2] cycloaddition under UV light (λ = 365 nm), while the acetal group acts as a protective moiety. To study photoreactivity, design experiments with controlled light intensity and monitor intermediates via LC-MS. Compare quantum yields with unprotected 4-formyl-trans-stilbene .

Q. How does 4-Formyl-trans-stilbene Diethyl Acetal interact with biological systems, and what are the implications for ecotoxicology?

- Acute aquatic toxicity (e.g., Daphnia magna LC₅₀) is linked to membrane disruption by hydrophobic interactions. Conduct chronic exposure assays (21 days) to assess reproductive inhibition and oxidative stress biomarkers (SOD, CAT activity). Use PNEC values to model environmental risk .

Q. What analytical methods are optimal for quantifying trace degradation products?

- Employ GC-MS with headspace sampling for volatile byproducts (e.g., ethanol, acetaldehyde). For non-volatiles, use UPLC-QTOF-MS with ESI+ mode. Validate methods via spike-recovery tests (80–120% recovery) and matrix-matched calibration .

Q. How can computational modeling predict its soil mobility and bioaccumulation potential?

- Estimate log Kow (predicted 2.1) and soil adsorption coefficient (Kd) using EPI Suite™. Validate with batch sorption experiments (OECD 106) on loam and clay soils. Correlate with BCF (bioconcentration factor) in Chlorella vulgaris .

Q. What strategies mitigate experimental artifacts in kinetic studies of acetal hydrolysis?

Properties

IUPAC Name |

1-(diethoxymethyl)-4-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-20-19(21-4-2)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15,19H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUHPNYFNZOTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743085 | |

| Record name | 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381716-24-1 | |

| Record name | 1-(Diethoxymethyl)-4-(2-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.